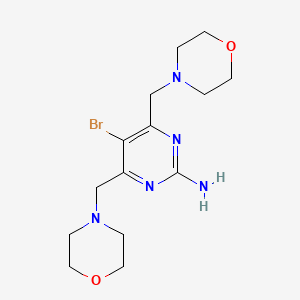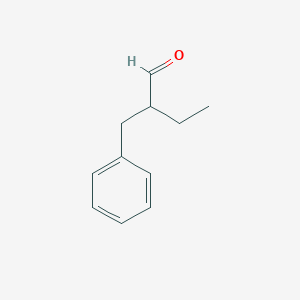
2-Benzylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylbutanal: is an organic compound with the molecular formula C11H14O . It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a benzyl group and a butyl chain. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Benzylbutanal can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with butanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
-
Grignard Reaction: : Another method involves the reaction of benzylmagnesium chloride with butanal. The Grignard reagent reacts with the carbonyl group of butanal to form an alcohol intermediate, which is then oxidized to yield this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Benzylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 2-Benzylbutanoic acid.
Reduction: 2-Benzylbutanol.
Substitution: Various substituted benzylbutanal derivatives depending on the specific reaction.
科学的研究の応用
2-Benzylbutanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of 2-Benzylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyl group can participate in aromatic interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
Benzaldehyde: Similar structure but lacks the butyl chain.
2-Phenylpropanal: Similar structure but with a propyl chain instead of a butyl chain.
2-Benzylpropanal: Similar structure but with a propyl chain instead of a butyl chain.
Uniqueness
2-Benzylbutanal is unique due to the presence of both a benzyl group and a butyl chain, which confer distinct chemical and physical properties. Its specific structure allows for unique reactivity and applications compared to other similar compounds.
特性
CAS番号 |
24569-60-6 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
2-benzylbutanal |
InChI |
InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChIキー |
ROPNSYBZOVTZBB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
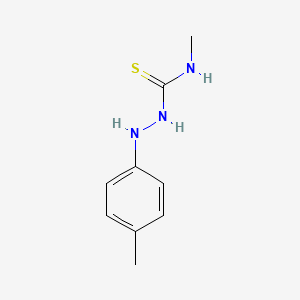
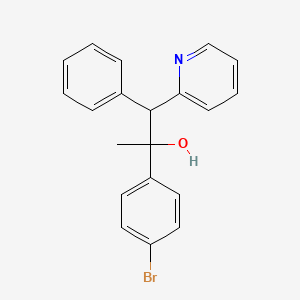
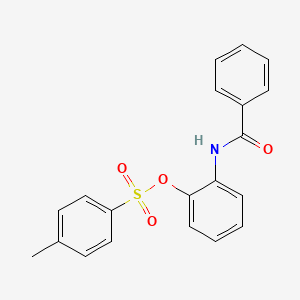
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
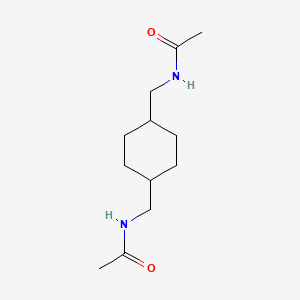

![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
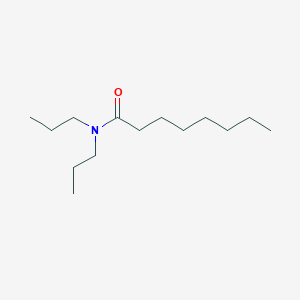
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
